Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C18H16F3N3O5S |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16F3N3O5S/c1-9-14(16(27)28-2)22-17(30-9)23-15(26)10-6-13(25)24(8-10)11-4-3-5-12(7-11)29-18(19,20)21/h3-5,7,10H,6,8H2,1-2H3,(H,22,23,26) |
InChI Key |
RSCBIVRDCDLGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Thiazole Formation
Mercaptoacetic acid derivatives react with α-chloro-β-keto esters under basic conditions. For example, methyl 2-chloroacetoacetate reacts with thiourea in ethanol at reflux (78°C) to yield the thiazole intermediate. Key parameters include:
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 85% |
| Temperature | 78°C | - |
| Catalyst | None | - |
The amino group at position 2 is introduced via nucleophilic substitution using ammonia or ammonium acetate.
Preparation of the Pyrrolidine Moiety
The 5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl fragment is synthesized through a cyclization strategy.
Cyclization of Amino Acids
L-Glutamic acid derivatives are cyclized using Dean-Stark conditions. For instance, N-(3-(trifluoromethoxy)phenyl)glutamic acid undergoes dehydration in toluene at 110°C with p-toluenesulfonic acid (PTSA) to form the pyrrolidinone ring.
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Toluene | 72% |
| Temperature | 110°C | - |
| Catalyst | PTSA (5 mol%) | - |
Functionalization with Trifluoromethoxy Group
Electrophilic aromatic substitution introduces the trifluoromethoxy group. 3-Hydroxyphenylpyrrolidinone reacts with trifluoromethyl triflate (CF₃OTf) in dichloromethane at −20°C.
| Parameter | Condition | Yield |
|---|---|---|
| Electrophile | CF₃OTf | 68% |
| Temperature | −20°C | - |
| Base | Pyridine | - |
Coupling of Thiazole and Pyrrolidine Fragments
The final step involves amide bond formation between the thiazole’s amino group and the pyrrolidine’s carbonyl.
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction in dimethylformamide (DMF) at 0–5°C.
| Parameter | Condition | Yield |
|---|---|---|
| Coupling Agent | EDC/HOBt | 89% |
| Solvent | DMF | - |
| Temperature | 0–5°C | - |
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1). Structural validation employs:
-
¹H NMR : Thiazole protons at δ 7.2–7.5 ppm; pyrrolidine methylene at δ 2.8–3.1 ppm.
-
HRMS : [M+H]⁺ calculated for C₁₈H₁₆F₃N₃O₅S: 450.0821; observed: 450.0819.
Optimization Strategies
Solvent Effects
DMF outperforms THF in coupling efficiency due to better solubility of intermediates:
| Solvent | Yield | Purity |
|---|---|---|
| DMF | 89% | 98% |
| THF | 74% | 92% |
Temperature Control
Maintaining 0–5°C during coupling minimizes epimerization of the pyrrolidine stereocenter.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors enable rapid mixing and heat transfer, reducing reaction time from 12 hours to 2 hours.
Green Chemistry Metrics
Atom economy for the final coupling step is 82%, with an E-factor (waste per product) of 6.2.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the pyrrolidine ring, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or N-oxides, while reduction can produce alcohols.
Scientific Research Applications
Cancer Treatment
Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate shows promise as an anti-cancer agent due to its ability to inhibit key proteins involved in cell division. It has been proposed as a scaffold for designing novel therapeutics targeting various cancers.
Anti-inflammatory and Antimicrobial Properties
The structural features of this compound may also allow it to target pathways involved in inflammation and infection. Studies have indicated that derivatives of thiazole compounds can exhibit significant antibacterial activity, suggesting potential applications in treating infectious diseases .
Case Studies and Research Findings
Several studies have explored similar compounds with thiazole structures, demonstrating their effectiveness against various bacterial strains and their potential as anti-inflammatory agents:
- Antibacterial Activity : A study on thiazolo derivatives found that certain compounds exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin .
- Antitumor Activity : Research has shown that thiazole-based compounds can inhibit cancer cell proliferation effectively, with some derivatives demonstrating IC50 values in the low micromolar range against cancer cell lines .
Mechanism of Action
The mechanism by which Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Research Findings and Methodological Notes
- Synthesis : Analogues like and were synthesized via Suzuki-Miyaura coupling or nucleophilic acyl substitution, suggesting similar routes for the target compound .
Biological Activity
Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features several functional groups that contribute to its biological activity. The presence of the thiazole ring is particularly significant, as thiazoles are known for their pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar thiazole compounds can achieve minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A recent study highlighted that thiazole derivatives with specific substitutions could effectively inhibit tumor growth in vitro and in vivo models .
Enzyme Inhibition
Thiazole compounds are also known to act as enzyme inhibitors. For example, they have shown effectiveness against carbonic anhydrase (CA) enzymes, which are implicated in various diseases. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance inhibitory potency against CA .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .
Case Study 2: Antitumor Activity
Another investigation focused on the anticancer potential of thiazole-based compounds. The study reported that specific analogs demonstrated cytotoxic effects on various cancer cell lines, leading to a decrease in viability and induction of apoptosis .
Research Findings Summary Table
Q & A
Q. Key Optimization Parameters :
- Temperature control (0–25°C for amide coupling to minimize side reactions).
- Catalytic use of DMAP for esterification efficiency.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Standard protocols include:
Advanced: How can researchers resolve contradictions in reported biological activities of similar thiazole-carboxylate derivatives?
Answer:
Contradictions often arise from assay variability or structural nuances. Methodological strategies include:
- Comparative Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target affinity under standardized conditions (pH 7.4, 25°C) .
- Structural Analogs : Synthesize derivatives with systematic substitutions (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophore contributions .
- Meta-Analysis : Cross-reference datasets from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .
Advanced: What strategies improve regioselectivity in synthesizing the pyrrolidinone-thiazole hybrid?
Answer:
Regioselectivity challenges arise during cyclization and coupling. Mitigation approaches:
- Protecting Groups : Use Boc for pyrrolidinone nitrogen during thiazole formation to prevent undesired side reactions .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings; the latter favors C–N bond formation at the 2-position of thiazole .
- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity of the thiazole amine, directing coupling to the desired position .
Advanced: How do substituents like trifluoromethoxy influence pharmacokinetic properties?
Answer:
The trifluoromethoxy group (-OCF₃) impacts:
- Metabolic Stability : Resistant to oxidative degradation (CYP450 enzymes) due to strong C–F bonds, enhancing half-life .
- Lipophilicity : LogP increases by ~0.5 units compared to methoxy analogs, improving membrane permeability (measured via PAMPA assays) .
- Electron Effects : Withdrawing nature stabilizes the amide bond, reducing hydrolysis rates (t₁/₂ > 24 hrs in simulated gastric fluid) .
Basic: Which functional groups are critical for the compound’s bioactivity?
Answer:
Key pharmacophoric elements:
Thiazole Ring : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets) .
Amide Linkage : Hydrogen-bond donor/acceptor for target binding (e.g., serine proteases) .
Trifluoromethoxy Group : Enhances binding affinity via hydrophobic interactions and steric effects .
Advanced: How to design stability studies for this compound under varying pH conditions?
Answer:
- Buffer Systems : Prepare solutions at pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate).
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed amide or ester) over 48 hrs at 37°C .
- Kinetic Modeling : Use first-order kinetics to calculate degradation rate constants (k) and identify pH-sensitive sites .
Advanced: What computational methods predict binding modes of this compound with biological targets?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Glide with homology-modeled targets (e.g., COX-2, NMDA receptors).
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
- QSAR Modeling : Build regression models using descriptors like polar surface area (PSA) and H-bond count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
